molecular formula C12H22O3 B8769229 Methyl 11-oxoundecanoate CAS No. 1931-65-3

Methyl 11-oxoundecanoate

Cat. No.: B8769229
CAS No.: 1931-65-3
M. Wt: 214.30 g/mol
InChI Key: RHGDHBUHYHTCSH-UHFFFAOYSA-N
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Description

Methyl 11-oxoundecanoate is an organic compound with the chemical formula C12H22O3. It is a derivative of undecanoic acid, where the carboxylic acid group is esterified with methanol, and an oxo group is introduced at the 11th carbon position. This compound is a colorless liquid that is soluble in organic solvents like ethanol and ether.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 11-oxoundecanoate can be synthesized through the esterification of 11-oxoundecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions, and the resulting ester is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of 11-oxoundecanoic acid methyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of ion-exchange resins can also be employed to convert the acid into its salt, which is then esterified with methanol .

Chemical Reactions Analysis

Types of Reactions: Methyl 11-oxoundecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 11-oxoundecanoic acid or 11-hydroxyundecanoic acid.

    Reduction: Formation of 11-hydroxyundecanoic acid methyl ester or undecanoic acid methyl ester.

    Substitution: Formation of various substituted esters or amides.

Comparison with Similar Compounds

Uniqueness: Methyl 11-oxoundecanoate is unique due to the presence of the oxo group at the 11th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows it to participate in specific oxidation and reduction reactions, making it valuable in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

1931-65-3

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

methyl 11-oxoundecanoate

InChI

InChI=1S/C12H22O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h11H,2-10H2,1H3

InChI Key

RHGDHBUHYHTCSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethylsulfoxide, 178 ml, was heated to 150° C. as nitrogen was bubbled through it. Sodium bicarbonate, 23.7 grams (0.282 mole), was added portionwise while maintaining the reaction mixture temperature at 140°-160° C. Upon completion of addition, 13.6 grams (0.037 mole) of methyl 11-(4-methylphenylsulfonyloxy)undecanoate was added portionwise during a ten minute period. Upon completion of addition the reaction mixture was allowed to cool to ambient temperature, and then it was poured into 600 ml of ice-water. The mixture was stirred until the ice melted, and then it was extracted with three portions of heptane. The combined extracts were washed with three portions of water followed by two portions of an aqueous solution saturated with sodium chloride. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure yielding 7.8 grams of methyl 11-oxoundecanoate. The nmr spectrum was consistent with the proposed structure.
Name
methyl 11-(4-methylphenylsulfonyloxy)undecanoate
Quantity
13.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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